4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate
Overview
Description
4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is an organic compound characterized by the presence of nitro, trifluoromethyl, and trifluoromethanesulphonate groups attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate typically involves the reaction of 4-nitro-3-(trifluoromethyl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulphonate ester. The reaction conditions often include low temperatures to control the reactivity of the reagents and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (nitro and trifluoromethyl) on the phenyl ring can influence the reactivity towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in acidic conditions.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of Lewis acids (e.g., aluminum chloride) can be used.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Reduction: The major product is 4-amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate.
Electrophilic Aromatic Substitution: Products vary based on the electrophile but typically involve substitution at positions ortho or para to the trifluoromethyl group.
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the phenyl ring, making it more reactive towards nucleophiles. The nitro group further stabilizes the transition state during nucleophilic substitution reactions, facilitating the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but lacks the trifluoromethanesulphonate group.
4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the trifluoromethanesulphonate group.
4-Nitro-3-(trifluoromethyl)phenylamine: Contains an amino group instead of the trifluoromethanesulphonate group.
Uniqueness
4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is unique due to the presence of both nitro and trifluoromethanesulphonate groups, which impart distinct reactivity and stability. This combination of functional groups makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
[4-nitro-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO5S/c9-7(10,11)5-3-4(1-2-6(5)15(16)17)20-21(18,19)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHRWQYWTAZINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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